molecular formula C15H16BrNO4S B2487385 6-bromo-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one CAS No. 950280-67-8

6-bromo-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one

Cat. No. B2487385
CAS RN: 950280-67-8
M. Wt: 386.26
InChI Key: BGSBORCKANRXBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chromene derivatives, similar to the compound , involves base-mediated cyclocondensation of salicylaldehydes and bromoallyl sulfones, leading to chromenol derivatives endowed with a sulfonyl group. These derivatives can undergo regioselective Friedel-Crafts reactions with heteroarenes to afford chromene derivatives in excellent yields (Kumar et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of sulfonyl chromene derivatives reveal complex interactions and configurations. X-ray diffraction and spectroscopic techniques, such as IR and NMR, are pivotal for determining the crystal and molecular structure, showcasing the role of sulfonyl groups and bromine atoms in the overall geometry (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Sulfonyl chromene derivatives participate in diverse chemical reactions, including Friedel-Crafts heteroarylation and cross-coupling reactions. These reactions are facilitated by various catalysts, such as CuI for the coupling of bromopyridines with sulfonamides, indicating a broad reactivity profile influenced by the sulfonyl and bromo groups (Han, 2010).

Scientific Research Applications

Synthesis of Novel Compounds

6-Bromo-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one has potential applications in the synthesis of new heterocyclic compounds, incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This involves creating derivatives through reactions with various compounds, indicating the versatility of this compound in synthesizing biologically active molecules with potential antimicrobial properties (Darwish et al., 2014).

Antimicrobial Evaluation

The compound also plays a role in the development of molecules with antibacterial and antifungal activities. For instance, sulfonamide derivatives bearing this structure have been evaluated for their antimicrobial effectiveness, showing valuable results. This highlights its significance in the search for new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Process Improvement

In addition to its applications in synthesizing biologically active compounds, it has been utilized in improving chemical processes, such as demethylation reactions. This showcases its utility in facilitating cleaner, more efficient, and scalable chemical syntheses (Srivastava et al., 2010).

Facile Synthesis of Derivatives

The compound serves as a starting material or intermediate in the facile synthesis of chromene derivatives. These methods provide efficient routes to diverse chromene structures, which are important scaffolds in pharmaceutical chemistry (Thadkapally et al., 2016).

Development of Fluorescence Probes

Furthermore, derivatives of this compound have been explored for the development of two-photon fluorescence probes. These probes are used for mitochondrial imaging and detection of sulfite/bisulfite in living cells, contributing to biomedical research and diagnostics (Wang et al., 2019).

properties

IUPAC Name

6-bromo-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-10-3-2-6-17(9-10)22(19,20)14-8-11-7-12(16)4-5-13(11)21-15(14)18/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBORCKANRXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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